Betaxolol hydrochloride monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Betaxolol hydrochloride monohydrate is a cardioselective beta-1-adrenergic antagonist. It is primarily used in the management of hypertension and elevated intraocular pressure, particularly in conditions such as glaucoma . This compound is known for its high selectivity towards beta-1 receptors, which are predominantly found in cardiac tissue, making it an effective agent in reducing heart rate and blood pressure .

准备方法

Synthetic Routes and Reaction Conditions: Betaxolol hydrochloride monohydrate is synthesized through a multi-step process. The synthesis typically involves the reaction of 4-(2-cyclopropylmethoxy)ethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield betaxolol. The final step involves the conversion of betaxolol to its hydrochloride monohydrate form .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are carried out in specialized reactors to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Betaxolol hydrochloride monohydrate undergoes several types of chemical reactions, including:

Oxidation: Betaxolol can be oxidized using reagents like sodium periodate, which leads to the formation of formaldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the hydroxyl group on the propanol moiety.

Common Reagents and Conditions:

Oxidation: Sodium periodate in an aqueous medium.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Formaldehyde and other oxidized derivatives.

Substitution: Substituted betaxolol derivatives depending on the nucleophile used.

科学研究应用

Ophthalmology

Betaxolol hydrochloride is widely recognized for its efficacy in treating open-angle glaucoma and ocular hypertension. It is available as an ophthalmic solution (0.25% or 0.5%) and has shown significant effectiveness in lowering IOP.

| Study | Population | Duration | IOP Reduction (%) | Comments |

|---|---|---|---|---|

| Study 1 | 47 patients with glaucoma and reactive airway disease | 15 months | 25% average reduction | Safe for patients with asthma |

| Study 2 | 100 patients with open-angle glaucoma | 12 weeks | 30% reduction from baseline | Effective as monotherapy |

Cardiology

In cardiology, betaxolol is employed to manage hypertension and prevent non-fatal cardiac events in patients with ischemic heart disease.

| Indication | Dosage Form | Typical Dosage |

|---|---|---|

| Hypertension | Oral tablets (10 mg, 20 mg) | 10-20 mg once daily |

| Arrhythmias | Oral tablets | Adjusted based on response |

| Heart Failure | Oral tablets | Typically lower doses |

Case Study: Glaucoma Management

A clinical trial involving 100 patients demonstrated that betaxolol effectively reduced IOP when administered twice daily over a three-month period. The study reported a mean IOP reduction of 30%, with minimal side effects noted.

Case Study: Hypertension Control

In a separate study focusing on hypertensive patients, betaxolol was shown to significantly decrease systolic and diastolic blood pressure over a six-month period, highlighting its role as a first-line treatment option.

Side Effects and Considerations

While generally well-tolerated, betaxolol can cause side effects such as fatigue, dizziness, and bradycardia. Caution is advised for patients with asthma or severe reactive airway disease due to potential bronchospasm from beta-2 receptor blockade.

作用机制

Betaxolol hydrochloride monohydrate exerts its effects by selectively blocking beta-1-adrenergic receptors in the heart and vascular smooth muscle. This blockade prevents the binding of catecholamines, such as epinephrine, to these receptors, leading to a reduction in heart rate, cardiac output, and blood pressure . Additionally, in the eye, it reduces intraocular pressure by decreasing the production of aqueous humor .

相似化合物的比较

Atenolol: Similar in action but less lipid-soluble, leading to fewer central nervous system side effects.

Uniqueness of Betaxolol Hydrochloride Monohydrate: this compound is unique due to its high selectivity for beta-1 receptors, which minimizes the risk of bronchospasm and other side effects associated with non-selective beta-blockers . Its long half-life allows for once-daily dosing, improving patient compliance .

属性

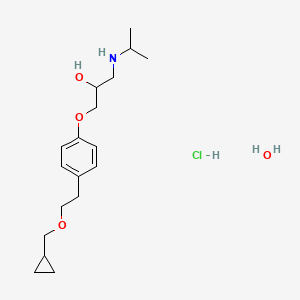

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH.H2O/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUCUHZTWXARFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。